molecular formula C13H13IN4O B12640476 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 959977-74-3

3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12640476
CAS No.: 959977-74-3
M. Wt: 368.17 g/mol
InChI Key: XIQVFJPUOATLTQ-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolopyridine core, followed by the introduction of the tert-butyl and iodo-oxazole groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups.

    Substitution: The iodo group in the oxazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-6-(4-chloro-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
  • 3-tert-Butyl-6-(4-bromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
  • 3-tert-Butyl-6-(4-fluoro-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

The uniqueness of 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

959977-74-3

Molecular Formula

C13H13IN4O

Molecular Weight

368.17 g/mol

IUPAC Name

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-iodo-1,3-oxazole

InChI

InChI=1S/C13H13IN4O/c1-13(2,3)12-17-16-9-5-4-8(6-18(9)12)10-11(14)15-7-19-10/h4-7H,1-3H3

InChI Key

XIQVFJPUOATLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)I

Origin of Product

United States

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